molecular formula C18H29N3O3S B5534106 1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)propyl]-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)propyl]-3-piperidinecarboxamide

Cat. No. B5534106
M. Wt: 367.5 g/mol
InChI Key: PHAFPGDIVVIFIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)propyl]-3-piperidinecarboxamide involves multiple steps, including coupling reactions, substitution at oxygen atoms, and reactions under dynamic pH control in aqueous media. For instance, the synthesis of O-substituted derivatives through coupling and subsequent substitution has been documented, revealing insights into the synthetic pathways that can be applicable to our compound of interest (Khalid et al., 2013).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic characterization and X-ray diffraction studies, has been utilized to determine the structure of compounds closely related to the chemical of interest. These techniques confirm the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of related sulfonamide and piperidine derivatives include their engagement in nucleophilic substitution reactions and the formation of various heterocyclic compounds. For example, reactions with N-sulfonylamines and azirines yield thiadiazoles and oxathiazoles, indicating the potential reactivity pathways for our compound (Tornus et al., 1996).

Physical Properties Analysis

The physical properties of related compounds, such as solubility in water and organic solvents, are crucial for their application in various fields. A study on the synthesis of hyperbranched polymers from related monomers shows that the reaction products are soluble in both water and several organic solvents, suggesting similar solubility characteristics for our compound of interest (Yan & Gao, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and participation in biochemical processes, are illustrated through the synthesis and evaluation of piperidine derivatives. These studies reveal insights into the chemical behavior and potential applications of sulfonamide and piperidine compounds, providing a basis for understanding the chemical properties of 1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)propyl]-3-piperidinecarboxamide (Sugimoto et al., 1990).

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[1-(2-methylphenyl)propyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-5-17(16-11-7-6-9-14(16)2)19-18(22)15-10-8-12-21(13-15)25(23,24)20(3)4/h6-7,9,11,15,17H,5,8,10,12-13H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAFPGDIVVIFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(dimethylsulfamoyl)-N-[1-(2-methylphenyl)propyl]piperidine-3-carboxamide

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